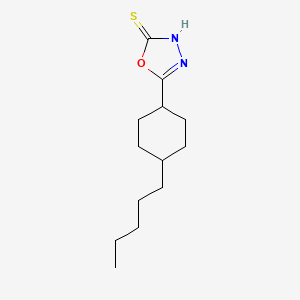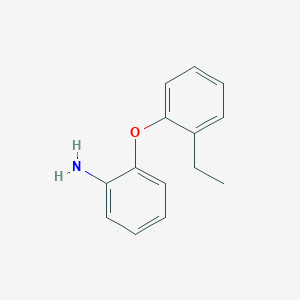![molecular formula C10H10ClN3O B3138141 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine CAS No. 4469-02-7](/img/structure/B3138141.png)
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine
Descripción general
Descripción
“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine” is a chemical compound that has been studied for its potential antitubercular activity . It is synthesized from 4-chlorobenzoic acid and has been tested against three Mycobacterium tuberculosis cell lines .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from 4-chlorobenzoic acid, the compound is synthesized in six steps. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,3,4-oxadiazole ring system . This ring system is known to exert a wide variety of pharmacological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization . The coupling reaction between the intermediate and crude acyl chlorides is achieved in the presence of sodium hydride in dry THF .Aplicaciones Científicas De Investigación
Oxadiazoles in Sensor Development and Material Science
Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, are prominent in various scientific research domains due to their broad spectrum of applications, extending from pharmacology to material science and organic electronics. These compounds, including N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine, are recognized for their ease of synthesis and potential in forming π-conjugated groups. This adaptability facilitates their application in creating fluorescent frameworks, especially in the development of chemosensors. Their high photoluminescent quantum yield, alongside excellent thermal and chemical stability, coupled with potential coordination sites (N and O donor atoms), positions them as a preferred choice for metal-ion sensors. The review by Sharma, Om, and Sharma (2022) delves into selective metal-ion sensing, detection limits, and the mechanisms involved, such as photo-induced electron transfer and complex formation, underscoring the scientific versatility of 1,3,4-oxadiazoles Sharma, D., Om, H., & Sharma, A. (2022). Critical reviews in analytical chemistry.
Therapeutic Potential and Medicinal Chemistry
The structural uniqueness of the 1,3,4-oxadiazole ring, featuring pyridine-type nitrogen atoms, allows effective binding with various enzymes and receptors in biological systems. This interaction elicits a wide range of bioactivities, marking 1,3,4-oxadiazole derivatives as a hot topic for scientists exploring new therapeutic agents. Verma et al. (2019) offer a comprehensive review highlighting the therapeutic worth of these compounds across the spectrum of medicinal chemistry, including anticancer, antibacterial, and antiviral activities. The paper presents 1,3,4-oxadiazole-based compounds as possessing high therapeutic potency, contributing significantly to the development of new medicinal agents Verma, G., Khan, M. F., Akhtar, W., Alam, M., Akhter, M., & Shaquiquzzaman, M. (2019). Mini reviews in medicinal chemistry.
Synthesis and Pharmacology
The synthesis and pharmacological exploration of 1,3,4-oxadiazole and its derivatives have been a focal point in recent research, demonstrating their wide-ranging pharmacological activities. Wang et al. (2022) reported on the synthesis and pharmacological properties of oxadiazole derivatives, highlighting their antibacterial, anti-inflammatory, and anticancer activities. This research underscores the significance of oxadiazole as a biologically active unit in numerous compounds, offering insights into their potential for developing new pharmacological agents Wang, J.-J., Sun, W.-z., Jia, W.-D., Bian, M., & Yu, L. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
Mecanismo De Acción
Target of Action
It is known that similar compounds have shown activity againstMycobacterium tuberculosis cell lines .
Mode of Action
The mode of action of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction with its targets leads to changes that inhibit the growth of the targeted cells .
Biochemical Pathways
It is known that similar compounds have shown inhibitory effects on the growth of mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these bacteria .
Result of Action
The result of the action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine is the inhibition of the growth of Mycobacterium tuberculosis cell lines . This suggests that the compound could potentially be used in the development of novel antitubercular agents .
Action Environment
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-14(2)10-13-12-9(15-10)7-3-5-8(11)6-4-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGKAVHQHCUMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(O1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901103638 | |
| Record name | 5-(4-chlorophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901103638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
4469-02-7 | |
| Record name | 5-(4-chlorophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901103638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrahydrofuro[2,3-b]furan-3(2H)-one](/img/structure/B3138065.png)

![2-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B3138104.png)



![2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138129.png)
![2-[[[2-(4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138130.png)
![2-[[[2-(4-Bromophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3138133.png)


![1-[(2-Iodoethoxy)methyl]-4-methoxybenzene](/img/structure/B3138159.png)

